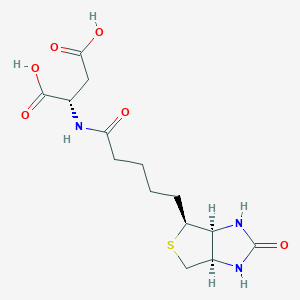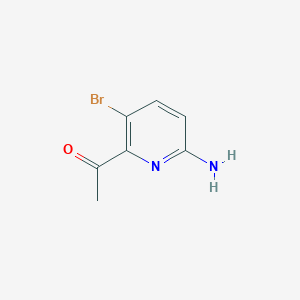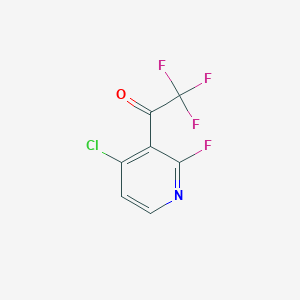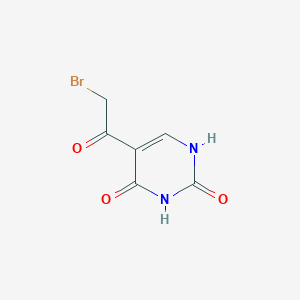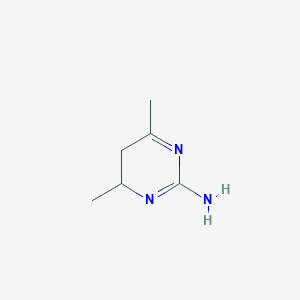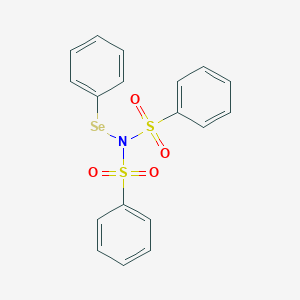
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide is an organoselenium compound characterized by the presence of selenium and sulfonamide groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide typically involves the reaction of phenylselenol with a suitable sulfonyl chloride in the presence of a base. The reaction conditions may include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Base: Bases like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction of the sulfonyl group can lead to the formation of sulfinamide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or selenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield selenoxide derivatives, while reduction with sodium borohydride may produce sulfinamide derivatives.
Applications De Recherche Scientifique
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(Phenylselanyl)-N-(phenylsulfonyl)benzenesulfonamide involves its interaction with molecular targets and pathways, which may include:
Molecular Targets: Enzymes, proteins, and other biomolecules that interact with the selenium and sulfonyl groups.
Pathways Involved: Redox pathways, signaling pathways, and other biochemical processes influenced by the compound’s chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phenylselanyl)benzenesulfonamide: Lacks the additional sulfonyl group, which may affect its reactivity and applications.
N-(Phenylsulfonyl)benzenesulfonamide: Lacks the selenium atom, which may influence its chemical properties and biological activities.
Propriétés
Formule moléculaire |
C18H15NO4S2Se |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
N-(benzenesulfonyl)-N-phenylselanylbenzenesulfonamide |
InChI |
InChI=1S/C18H15NO4S2Se/c20-24(21,16-10-4-1-5-11-16)19(26-18-14-8-3-9-15-18)25(22,23)17-12-6-2-7-13-17/h1-15H |
Clé InChI |
UARWCDXCNIRIPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


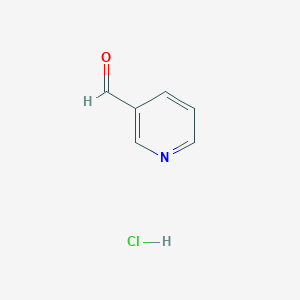
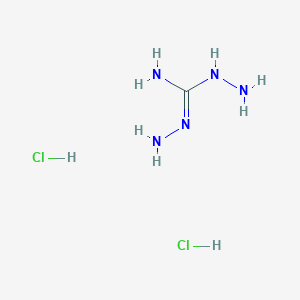

![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
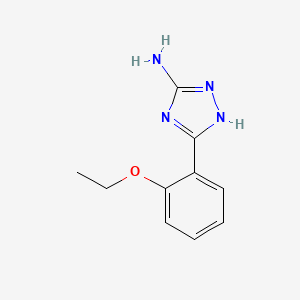
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
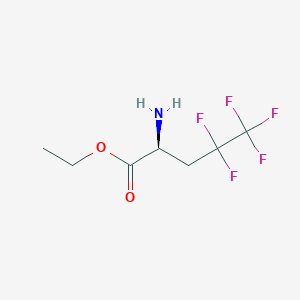
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
